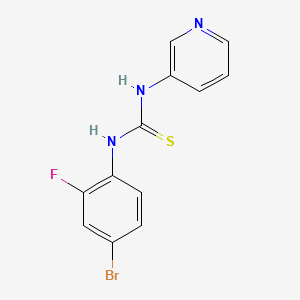

N-(4-bromo-2-fluorophenyl)-N'-3-pyridinylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, involves multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation. These processes highlight the complex methodology required to synthesize compounds with specific functional groups and structural configurations (Wang et al., 2016).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by spectroscopic techniques such as IR and NMR. X-ray crystallographic studies provide insights into the configuration and crystallization of these compounds, revealing that they often adopt specific configurations stabilized by intra- and intermolecular hydrogen bonds (Abosadiya et al., 2015).

Chemical Reactions and Properties

N-(4-Bromo-2-fluorophenyl)-N'-3-pyridinylthiourea and its derivatives undergo various chemical reactions, including nucleophilic displacement and catalytic hydrogenation, to yield compounds with significant pharmacological potential. These reactions are often influenced by the electron-rich aromatic structure of pyridines, which poses a challenge for nucleophilic fluorination, especially at the meta position (Brugarolas et al., 2016).

Physical Properties Analysis

The physical properties of thiourea derivatives, including melting points, solubility, and crystalline structure, are essential for understanding their behavior in different chemical environments. These properties are determined through methods such as melting point determination, solubility tests, and X-ray crystallography, providing a basis for their application in various chemical reactions and processes.

Chemical Properties Analysis

The chemical properties of N-(4-Bromo-2-fluorophenyl)-N'-3-pyridinylthiourea derivatives, such as reactivity, stability, and hydrogen bonding potential, are crucial for their application in synthesizing biologically active molecules. Studies on these compounds reveal their potential in forming stable dimers and polymers through hydrogen bonding, which significantly influences their reactivity and applications in medicinal chemistry (Quiroga et al., 2010).

Wissenschaftliche Forschungsanwendungen

Fluorescent pH Sensors

One application involves the development of fluorescent pH sensors using heteroatom-containing organic fluorophores. For example, a study described the design and synthesis of a compound exhibiting aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, useful as a fluorescent pH sensor. This sensor could reversibly switch between different emission states upon protonation and deprotonation, indicating its potential for detecting acidic and basic organic vapors as well as in solution-based applications (Yang et al., 2013).

Synthesis of Biologically Active Compounds

Another significant application is in the synthesis of biologically active compounds. Research has demonstrated the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for creating various biologically active molecules. This synthesis involved multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, showcasing the compound's versatility as a precursor in pharmaceutical chemistry (Wang et al., 2016).

Molecular Docking and DNA Binding Studies

Additionally, thiourea derivatives, closely related to "N-(4-bromo-2-fluorophenyl)-N'-3-pyridinylthiourea," have been explored for their potential in molecular docking and DNA binding studies. These studies involve the synthesis, characterization, and evaluation of new compounds for their interaction with DNA and cytotoxicity against cancer cells, indicating their potential in the development of novel therapeutic agents (Mushtaque et al., 2016).

Eigenschaften

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-pyridin-3-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFN3S/c13-8-3-4-11(10(14)6-8)17-12(18)16-9-2-1-5-15-7-9/h1-7H,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHDKFAXVRVVMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=S)NC2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24795969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,7aR*)-1-(pyridin-3-ylacetyl)-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5522624.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5522647.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5522661.png)

![6-{[(2-{2-[(methylthio)methyl]-1,3-thiazol-4-yl}ethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5522666.png)

![6-[4-(2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5522697.png)

![1-(4-ethoxybenzyl)-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5522700.png)

![N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5522712.png)

![2,2'-{[4-(methylthio)benzyl]imino}diethanol](/img/structure/B5522718.png)

![N,N,2-trimethyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5522738.png)